N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide”, there are related studies that might provide some insights. For instance, a one-pot synthesis has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .Scientific Research Applications
Synthetic Chemistry and Drug Development
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, facilitated by immobilized lipase, underscores its significance in synthesizing medically relevant compounds (Magadum & Yadav, 2018). Additionally, the synthesis and characterization of N-[(4-aminophenyl)sulfonyl]acetamide-based hydroxytriazenes reveal their potential applications in anti-inflammatory, antiradical, and anti-diabetic therapies, supporting the role of computer-aided drug design in optimizing these compounds (Agarwal et al., 2016).
Analytical Chemistry
Poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrodes, utilizing similar structural motifs, demonstrate the capacity for simultaneous determination of caffeine and paracetamol. This highlights the utility of phenylsulfonamide derivatives in developing selective and sensitive analytical methods (Tefera et al., 2016).
Biological and Medicinal Research
Studies on Schiff bases derived from sulfanilamides and their copper(II) complexes provide insights into their structural properties and antibacterial activities. These findings emphasize the importance of sulfonamide derivatives in developing new antimicrobial agents (Salehi et al., 2016). Furthermore, novel coordination complexes constructed from pyrazole-acetamide derivatives, including those related to the compound of interest, exhibit significant antioxidant activity, suggesting potential applications in oxidative stress management and disease prevention (Chkirate et al., 2019).
Material Science
Research on corrosion products formed on carbon steel in the presence of sulfacetamide (a compound structurally similar to N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide) highlights its potential as a corrosion inhibitor. This underscores the broader applicability of such compounds in protecting materials from degradation (Samide et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide acts as an inhibitor of DHFR . By binding to the active sites of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .
Result of Action
The inhibition of DHFR by N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide leads to a decrease in DNA synthesis and cell growth . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .
properties
IUPAC Name |
N-[4-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-6-8-12(9-7-11)21(19,20)16-13-4-2-3-5-14(13)18/h2-9,16,18H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGTUOFPZNBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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